molecular formula C22H21ClN4O5 B14099706 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B14099706
M. Wt: 456.9 g/mol
InChI Key: ZAIWYFFHTVLZLL-UHFFFAOYSA-N
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Description

5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide or a similar reagent.

    Substitution reactions: The final compound is obtained by introducing the chloro and ethoxy substituents on the phenyl ring through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, oxadiazoles are known for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of oxadiazoles are explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor modulators, or other bioactive molecules.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional properties.

Mechanism of Action

The mechanism of action of 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the observed biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
  • 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole

Uniqueness

The uniqueness of 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole lies in its specific substituents and the combination of the pyrazole and oxadiazole rings. These structural features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H21ClN4O5

Molecular Weight

456.9 g/mol

IUPAC Name

5-[5-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C22H21ClN4O5/c1-5-31-16-7-6-12(8-15(16)23)19-14(11-24-26-19)22-25-21(27-32-22)13-9-17(28-2)20(30-4)18(10-13)29-3/h6-11H,5H2,1-4H3,(H,24,26)

InChI Key

ZAIWYFFHTVLZLL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)Cl

Origin of Product

United States

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